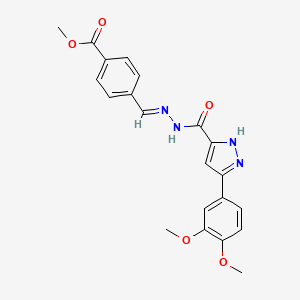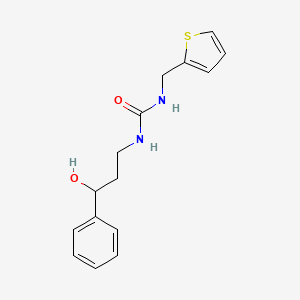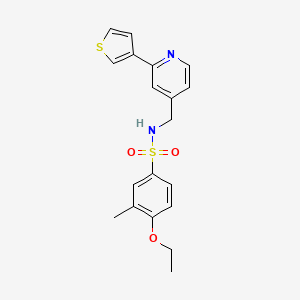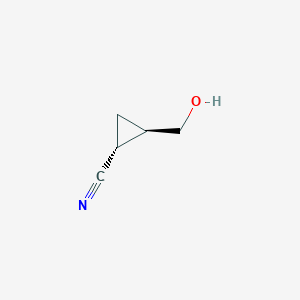
(E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a useful research compound. Its molecular formula is C21H20N4O5 and its molecular weight is 408.414. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
- Research on derivatives similar to the specified compound has focused on the synthesis of heterocyclic systems, such as pyrazoles, pyrimidinones, and pyrazolines, which are important in various fields including medicinal chemistry and material science. For instance, the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles from related reagents has been documented, highlighting the versatility of these compounds in synthesizing complex heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997; Stanovnik, Uršič, Bevk, Toplak, Grošelj, Meden, & Svete, 2006).
Antimicrobial Activity
- Some derivatives have been evaluated for their antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents. A study on pyrazole derivatives showed significant activity against various bacteria and fungi, indicating the relevance of this chemical framework in pharmaceutical research (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Structural and Electronic Properties
- Investigations into the structural and electronic properties of related compounds, including X-ray crystallography and NMR studies, provide insights into their chemical behavior and potential applications. For example, studies have characterized compounds through spectroscopic methods and single-crystal X-ray diffraction, exploring their electronic structures and reactivity (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021).
Photophysical Properties
- Research on the photophysical properties of pyrazoline derivatives with triphenyl and ester groups indicates the impact of solvent structure and polarity on their photophysical behavior, which is crucial for applications in photovoltaic systems and fluorescent materials (Şenol, Bayrak, Menzek, Onganer, & Yaka, 2020).
Anti-cancer Potential
- The synthesis and evaluation of novel arylazopyrazolones with potential anti-cancer properties have been explored. These studies emphasize the importance of pyrazole derivatives in designing new therapeutic agents, with emphasis on their interaction with cancer-related targets (Thomas et al., 2019).
properties
IUPAC Name |
methyl 4-[(E)-[[3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-28-18-9-8-15(10-19(18)29-2)16-11-17(24-23-16)20(26)25-22-12-13-4-6-14(7-5-13)21(27)30-3/h4-12H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTYGBRQCXAVQA-WSDLNYQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2401600.png)



![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)


![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)
![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)


![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)

